Comparative Enzyme Inhibition Potency: IC₅₀ Values for HDAC6 and HMGR vs. Related Pyridinecarboxylic Acids
5-Hydroxy-6-methylpyridine-2-carboxylic acid exhibits sub-micromolar inhibitory activity against human histone deacetylase 6 (HDAC6) and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), with IC₅₀ values of 34 nM and 53.8 nM respectively [1]. In contrast, simpler picolinic acid derivatives such as 6-methylpyridine-2-carboxylic acid typically show IC₅₀ values >100 μM against similar targets (e.g., α-glucosidase inhibition by metal complexes derived from 6-methylpyridine-2-carboxylic acid ranges from 0.247 μM to >600 μM, but these are metal-complex dependent rather than intrinsic to the free ligand) [2].
| Evidence Dimension | HDAC6 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 34 nM |
| Comparator Or Baseline | 6-Methylpyridine-2-carboxylic acid metal complexes: IC₅₀ range 0.247–>600 μM (free ligand data not available) |
| Quantified Difference | Target compound exhibits nanomolar potency; comparator free ligand potency is negligible or unreported |
| Conditions | HDAC fluorescent activity assay kit (BIOMOL), 25°C [1]; α-glucosidase inhibition assay [2] |
Why This Matters
Nanomolar HDAC6 inhibitory activity distinguishes this compound as a viable starting point for epigenetic modulator development, whereas unfunctionalized 6-methylpyridine-2-carboxylic acid lacks intrinsic enzyme inhibition capability.
- [1] BindingDB. BDBM175098: US9115116, 6b. Affinity data for HDAC6 (IC₅₀=34 nM) and HMGR (IC₅₀=53.8 nM). View Source
- [2] Avcı, D., et al. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor. Molecular Diversity, 2020. View Source
